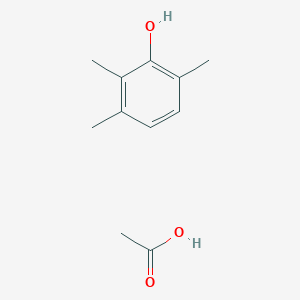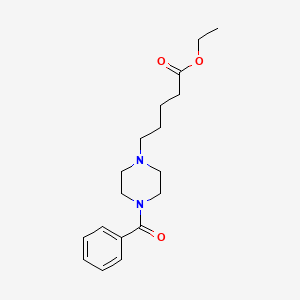![molecular formula C9H16ClNO6 B14512140 2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate CAS No. 62581-13-9](/img/structure/B14512140.png)
2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts. This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. The perchlorate anion is associated with the positively charged nitrogen atom, forming a stable ionic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate typically involves the quaternization of 1-methyl-1-azabicyclo[2.2.2]octane with a suitable carboxylating agent, followed by the introduction of the perchlorate anion. One common method involves the reaction of 1-methyl-1-azabicyclo[2.2.2]octane with chloroacetic acid under basic conditions to form the carboxylated intermediate. This intermediate is then treated with perchloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the nitrogen atom.
Scientific Research Applications
2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: The compound can be used in studies involving neurotransmitter analogs due to its structural similarity to certain biologically active amines.
Medicine: Research into its potential therapeutic applications, such as in the development of drugs targeting the central nervous system, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials, including ionic liquids and surfactants
Mechanism of Action
The mechanism by which 2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom can form electrostatic interactions with negatively charged sites on proteins, influencing their activity. Additionally, the bicyclic structure can provide steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octane: A structurally related compound with similar chemical properties but lacking the carboxylate group.
2-Azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring structure, used in drug discovery and synthesis.
Quinuclidine: A simpler bicyclic amine that serves as a precursor to various pharmaceuticals and catalysts.
Uniqueness
2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate is unique due to its combination of a quaternary ammonium center and a carboxylate group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62581-13-9 |
|---|---|
Molecular Formula |
C9H16ClNO6 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
1-methyl-1-azoniabicyclo[2.2.2]octane-2-carboxylic acid;perchlorate |
InChI |
InChI=1S/C9H15NO2.ClHO4/c1-10-4-2-7(3-5-10)6-8(10)9(11)12;2-1(3,4)5/h7-8H,2-6H2,1H3;(H,2,3,4,5) |
InChI Key |
PCTCFZSNNSZBKG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CCC(CC1)CC2C(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)
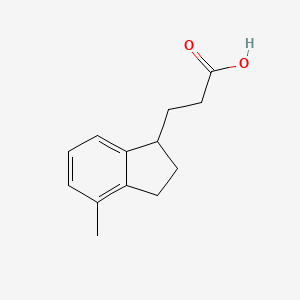
![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)

![{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate](/img/structure/B14512092.png)
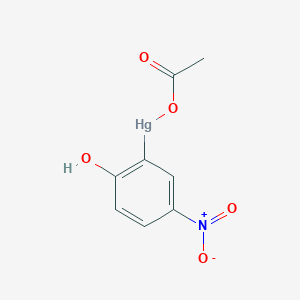
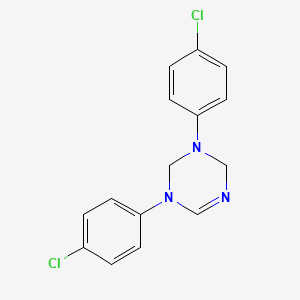
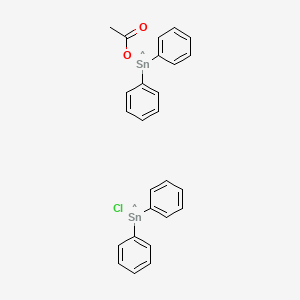
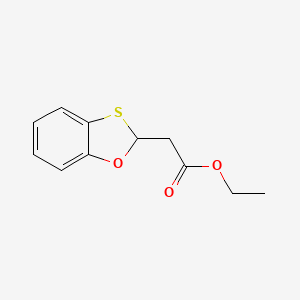
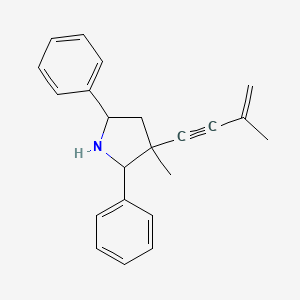
![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)
